4-(Ethanesulfonyl)piperidine
Overview
Description
4-(Ethanesulfonyl)piperidine is an organic compound that belongs to the class of piperidine derivatives Piperidine itself is a six-membered heterocyclic amine, which is widely used in pharmaceuticals and organic synthesis
Preparation Methods
The synthesis of 4-(Ethanesulfonyl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of piperidine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and results in the formation of this compound .
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. These methods often utilize automated systems to control reaction parameters and ensure high yields and purity .
Chemical Reactions Analysis
4-(Ethanesulfonyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the conversion of the sulfonyl group to a sulfinyl or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where the ethanesulfonyl group can be replaced by other functional groups using reagents like sodium hydride or organolithium compounds
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used, but typically include various substituted piperidine derivatives .
Scientific Research Applications
4-(Ethanesulfonyl)piperidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.
Medicine: this compound is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials, such as polymers and surfactants
Mechanism of Action
The mechanism of action of 4-(Ethanesulfonyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and functional groups. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, this compound can modulate signaling pathways involved in cellular processes such as proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
4-(Ethanesulfonyl)piperidine can be compared with other similar compounds, such as:
Piperidine: The parent compound, which lacks the ethanesulfonyl group and has different chemical properties and applications.
Pyridine: A six-membered heterocyclic compound with a nitrogen atom, similar to piperidine but with distinct chemical behavior and uses.
Dihydropyridine: A reduced form of pyridine, often used in the synthesis of pharmaceuticals and as a calcium channel blocker in medicine .
Properties
IUPAC Name |
4-ethylsulfonylpiperidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S/c1-2-11(9,10)7-3-5-8-6-4-7/h7-8H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYXSHLCNUBQQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1CCNCC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801310654 | |
Record name | 4-(Ethylsulfonyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801310654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1147181-19-8 | |
Record name | 4-(Ethylsulfonyl)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1147181-19-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Ethylsulfonyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801310654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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